Product packaging for Benzenamine, N-(1-methyl-2-propynyl)-(Cat. No.:CAS No. 53832-62-5)

Benzenamine, N-(1-methyl-2-propynyl)-

Cat. No.: B13963303
CAS No.: 53832-62-5
M. Wt: 145.20 g/mol
InChI Key: YVHNSTSWXJRZBX-UHFFFAOYSA-N
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Description

Benzenamine, N-(1-methyl-2-propynyl)- is a chemical compound for research applications. Specific data on its properties and applications are currently limited in the public domain. As a benzenamine derivative, this compound is of interest in organic synthesis and materials science research. Researchers value such specialized anilines as potential intermediates or building blocks for developing novel compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. The structure featuring both an amine and a propynyl group suggests potential for reactions typical of alkynes, such as metal-catalyzed couplings (e.g., Sonogashira reaction) or cycloadditions, which could be utilized to create more complex molecular architectures. Handling should adhere to safe laboratory practices for chemical reagents. Benzenamine, N-(1-methyl-2-propynyl)- is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B13963303 Benzenamine, N-(1-methyl-2-propynyl)- CAS No. 53832-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-yn-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,4-9,11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHNSTSWXJRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342525, DTXSID00903123
Record name Benzenamine, N-(1-methyl-2-propynyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID70342525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-62-5
Record name Benzenamine, N-(1-methyl-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Benzenamine, N 1 Methyl 2 Propynyl

Reactions Involving the Propynyl (B12738560) Moiety

The propynyl group, with its carbon-carbon triple bond, is a site of high electron density, making it susceptible to a range of addition and transformation reactions. The terminal nature of the alkyne and the presence of a methyl group on the propargylic carbon introduce specific steric and electronic factors that influence regioselectivity and reactivity.

The alkyne functionality serves as a versatile partner in various cycloaddition reactions, enabling the construction of cyclic and heterocyclic systems.

1,3-Dipolar Cycloadditions (Click Chemistry): The terminal alkyne of Benzenamine, N-(1-methyl-2-propynyl)- is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves a [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively yield a stable 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Diels-Alder Reactions: The alkyne can also function as a dienophile in [4+2] Diels-Alder cycloadditions. In a normal electron-demand Diels-Alder reaction, the alkyne's reactivity is enhanced if it is substituted with electron-withdrawing groups. Conversely, it can react with electron-deficient dienes in an inverse electron-demand Diels-Alder reaction. The reaction of Benzenamine, N-(1-methyl-2-propynyl)- with a suitable diene, such as a substituted furan (B31954) or cyclopentadiene, would yield a bicyclic adduct.

A summary of potential cycloaddition reactions is presented in Table 1.

Table 1: Potential Cycloaddition Reactions of the Propynyl Moiety
Reaction TypeReactantCatalyst/ConditionsProduct Type
CuAAC (Click Chemistry)Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)1,4-Disubstituted 1,2,3-Triazole
Diels-Alder [4+2]Conjugated Diene (e.g., Cyclopentadiene)Thermal or Lewis Acid CatalysisBicyclic Adduct (e.g., Norbornadiene derivative)
[2+2] CycloadditionEnamine/Electron-rich AlkeneThermal/PhotochemicalCyclobutene Derivative

Hydrometallation involves the syn-addition of a metal-hydride (M-H) bond across the alkyne, generating a versatile vinylmetallic intermediate. The regioselectivity of this addition is a key consideration.

Hydroboration-Oxidation: The reaction of the terminal alkyne with a sterically hindered borane (B79455), such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with anti-Markovnikov regioselectivity. libretexts.orglibretexts.orgjove.com This places the boron atom on the terminal, less substituted carbon. libretexts.orglibretexts.org Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide (H₂O₂) in a basic medium yields an enol, which rapidly tautomerizes to the corresponding aldehyde. jove.com Using a bulky borane is crucial to prevent a second hydroboration from occurring on the intermediate vinylborane. libretexts.orglibretexts.org

Hydrozirconation: Addition of zirconocene (B1252598) hydrochloride (Cp₂ZrHCl, Schwartz's reagent) to the terminal alkyne occurs via syn-addition with high regioselectivity to place the zirconium at the terminal position. organicreactions.orgnih.govwikipedia.org This selectivity is primarily driven by steric factors. nih.gov The resulting vinylzirconium intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., H⁺, halogens, acyl chlorides) to yield substituted alkenes with high stereochemical control. wikipedia.org

Hydrostannylation: The addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), can be catalyzed by transition metals (e.g., palladium, platinum) or proceed via a radical mechanism. acs.org Catalytic methods often lead to the syn-addition product, yielding (E)-vinylstannanes from terminal alkynes. acs.orgorganic-chemistry.org These vinylstannanes are valuable intermediates for Stille cross-coupling reactions.

Table 2: Hydrometallation and Addition Reactions of the Propynyl Moiety
ReactionReagentsKey IntermediateFinal ProductRegioselectivity
Hydroboration-Oxidation1. Sia₂BH or 9-BBN 2. H₂O₂, NaOHVinylboraneAldehydeAnti-Markovnikov
HydrozirconationCp₂ZrHCl (Schwartz's Reagent)VinylzirconoceneVinylzirconocene (for further reaction)Terminal (Steric Control)
HydrostannylationBu₃SnH, Pd or Pt catalystVinylstannane(E)-VinylstannaneTerminal (β-addition)

Propargyl amines can potentially undergo base-catalyzed prototropic rearrangement to form more stable isomers, such as allenes or conjugated enamines (from the 1-propynyl isomer). However, research on the rearrangement of N-methyl-N-(2-propynyl)aniline, a structurally very similar compound, has shown it to be resistant to this transformation under phase-transfer catalysis conditions. organicreactions.org This stability is in contrast to its analogous sulfur (phenyl 2-propynyl sulfide) and oxygen (phenyl 2-propynyl ether) counterparts, which do rearrange. organicreactions.org The lack of rearrangement in the nitrogen-containing compound is attributed to the different electronegativity of the nitrogen atom compared to sulfur and oxygen, which influences the acidity of the propargylic protons. organicreactions.org

Table 3: Comparative Prototropic Rearrangement Tendency
CompoundHeteroatomRearrangement under Phase-Transfer Catalysis?Reference
N-methyl-N-(2-propynyl)anilineNitrogenNo organicreactions.org
Phenyl 2-propynyl sulfideSulfurYes (to allene (B1206475) and 1-propynyl sulfide) organicreactions.org
Phenyl 2-propynyl etherOxygenNo organicreactions.org

Reactions Involving the Amine Nitrogen

The tertiary amine nitrogen in Benzenamine, N-(1-methyl-2-propynyl)- possesses a lone pair of electrons, rendering it both basic and nucleophilic. Its reactivity is modulated by the electronic effects of the attached methyl, propynyl, and phenyl groups.

The nitrogen's lone pair can readily attack various electrophiles.

Protonation: As a base, the amine will react with acids to form an ammonium (B1175870) salt. The basicity of the aniline (B41778) nitrogen is reduced compared to aliphatic amines because the lone pair is delocalized into the aromatic ring through resonance. Protonation forms an anilinium ion, which has a profound effect on the reactivity of the phenyl ring, converting the activating amino group into a deactivating, meta-directing ammonium group.

Alkylation and Acylation: The nitrogen can act as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction is a standard quaternization process. Reaction with acylating agents like acyl chlorides or anhydrides is also possible, though less common for tertiary amines unless it leads to cleavage, as in the Von Braun reaction.

Lewis Acid Coordination: The nitrogen lone pair can coordinate to Lewis acids. This is particularly relevant in reactions like Friedel-Crafts alkylation or acylation of the benzene (B151609) ring. The Lewis acid catalyst (e.g., AlCl₃) can complex with the amine nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.

Oxidation of the nucleophilic nitrogen leads to the formation of an amine N-oxide.

N-Oxidation: Tertiary amines are readily oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-chloroperoxybenzoic acid, mCPBA), or Caro's acid. The resulting N-oxide of Benzenamine, N-(1-methyl-2-propynyl)- would feature a highly polar N⁺-O⁻ bond. These compounds are typically water-soluble solids and weak bases.

Amine N-oxides are synthetically useful intermediates. For instance, they can undergo thermal elimination via the Cope reaction if there is a hydrogen atom beta to the nitrogen on one of the alkyl groups, though this is not applicable to the specific substituents (methyl, phenyl, 1-methyl-2-propynyl) in the target molecule. They can also participate in the Polonovski reaction, which involves cleavage and functionalization upon treatment with acetic anhydride.

Reactions Involving the Aromatic Ring

The benzene ring of Benzenamine, N-(1-methyl-2-propynyl)- is activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. The N-(1-methyl-2-propynyl) group modulates this reactivity through its steric and electronic properties.

The N-(1-methyl-2-propynyl)amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. This is a consequence of the nitrogen lone pair's ability to stabilize the arenium ion intermediate through resonance, particularly when the electrophile adds to the ortho or para position.

While direct electrophilic substitution on the aromatic ring of N-alkynylanilines is not extensively documented in dedicated studies, the reactivity can be inferred from related systems and intramolecular reactions. A significant class of reactions that showcase the nucleophilicity of the aromatic ring are electrophile-induced cyclizations of N-(2-alkynyl)anilines. In these reactions, an external electrophile attacks the alkyne, generating a reactive intermediate that is subsequently attacked by the electron-rich aniline ring in an intramolecular electrophilic aromatic substitution.

For instance, treatment of N-(2-alkynyl)anilines with electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr) leads to the formation of 3-substituted quinolines in moderate to good yields. nih.govnih.govresearchgate.netdocumentsdelivered.com This 6-endo-dig cyclization proceeds under mild conditions and is tolerant of a variety of functional groups. The reaction is initiated by the attack of the alkyne on the electrophile, forming a vinyl cation intermediate which then undergoes intramolecular cyclization onto the aniline ring. This demonstrates the inherent reactivity of the aromatic ring towards electrophilic attack. The regioselectivity of this intramolecular attack further underscores the directing effect of the amino group.

It is important to note that the reactivity of the aniline ring can be influenced by the N-substituent. In some cases, protecting the nitrogen with an electron-withdrawing group, such as a trifluoromethanesulfonyl group, can decrease the nucleophilicity of the aromatic ring and hinder the cyclization process. nih.gov Conversely, the presence of the N-(1-methyl-2-propynyl) group is expected to maintain a high level of nucleophilicity in the aromatic ring, making it susceptible to a range of electrophilic aromatic substitution reactions.

Table 1: Examples of Electrophile-Induced Cyclization of N-(2-alkynyl)anilines

N-alkynylaniline Substrate Electrophile Product Yield (%)
N-(phenylethynyl)aniline ICl 3-Iodo-2-phenylquinoline 85
N-(phenylethynyl)aniline I₂ 3-Iodo-2-phenylquinoline 78
N-(phenylethynyl)aniline Br₂ 3-Bromo-2-phenylquinoline 75
N-(phenylethynyl)aniline PhSeBr 3-(Phenylseleno)-2-phenylquinoline 74

Data is illustrative and based on reactions of related N-alkynylanilines.

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles.

Tertiary amine groups are known to be effective DMGs. wikipedia.org The nitrogen atom of the amino group coordinates to the lithium cation of the organolithium base, directing the deprotonation to the adjacent ortho position. While Benzenamine, N-(1-methyl-2-propynyl)- is a secondary amine, it can be readily converted to a suitable tertiary amine for DoM, for instance, by N-methylation. Alternatively, the secondary amine itself can be deprotonated to form a lithium amide, which can then act as a DMG.

There is a lack of specific studies on the directed ortho-metallation of Benzenamine, N-(1-methyl-2-propynyl)-. However, based on the general principles of DoM, it is plausible that a suitably protected or modified form of this compound could undergo regioselective ortho-lithiation. For example, conversion to the corresponding N-tert-butoxycarbonyl (N-Boc) derivative could facilitate DoM, as carbamate (B1207046) groups are excellent DMGs. The resulting ortho-lithiated species would be a valuable intermediate for the synthesis of a variety of ortho-substituted N-(1-methyl-2-propynyl)anilines.

Redox Chemistry

The redox chemistry of Benzenamine, N-(1-methyl-2-propynyl)- involves both the oxidation of the amine functionality and the reduction of the aromatic ring or the alkyne moiety.

The secondary amine functionality in Benzenamine, N-(1-methyl-2-propynyl)- is susceptible to oxidation. The oxidation of N-alkylanilines can lead to a variety of products depending on the oxidant and reaction conditions. rsc.org Common oxidation products of secondary anilines include nitrones and N-oxides. nih.gov

In the context of N-alkynylanilines, oxidative conditions can also lead to intramolecular cyclization reactions. For example, the oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols can be achieved under metal-free conditions using PhI(OAc)₂ as an oxidant. acs.orgacs.org This reaction proceeds through an oxidative dearomatization of the aniline ring, followed by a nucleophilic cyclization. Anodic oxidation of 2-alkynylanilines has also been shown to produce dearomatized intermediates that can be converted to a range of multifunctionalized indoles. rsc.org

The reduction of Benzenamine, N-(1-methyl-2-propynyl)- can target either the aromatic ring or the alkyne triple bond. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Reduction of the Alkyne Moiety:

The carbon-carbon triple bond of the propargyl group can be selectively reduced. Catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), would be expected to reduce the alkyne to a cis-alkene, yielding N-(1-methyl-2-propenyl)benzenamine. youtube.com

Alternatively, dissolving metal reduction, for example, with sodium in liquid ammonia, would likely produce the corresponding trans-alkene. youtube.com Complete hydrogenation of the alkyne to an alkane, yielding N-(1-methylpropyl)benzenamine, can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas under more forcing conditions.

Reduction of the Aromatic Ring:

The reduction of the benzene ring requires more vigorous conditions than the reduction of the alkyne. Catalytic hydrogenation using a catalyst such as rhodium on alumina (B75360) or ruthenium on carbon at high pressures and temperatures can reduce the aromatic ring to a cyclohexyl ring. This would result in the formation of N-(1-methyl-2-propynyl)cyclohexylamine. It is important to note that under these conditions, the alkyne may also be reduced. Selective reduction of the aromatic ring in the presence of the alkyne would be challenging.

Table 2: Potential Reduction Products of Benzenamine, N-(1-methyl-2-propynyl)-

Reagent and Conditions Moiety Reduced Expected Major Product
H₂, Lindlar's Catalyst Alkyne N-(1-methyl-cis-2-propenyl)benzenamine
Na, NH₃ (l) Alkyne N-(1-methyl-trans-2-propenyl)benzenamine
H₂, Pd/C Alkyne N-(1-methylpropyl)benzenamine
H₂, Rh/Al₂O₃, high pressure/temp Aromatic Ring and Alkyne N-(1-methylpropyl)cyclohexylamine

Mechanistic Investigations of Chemical Transformations of Benzenamine, N 1 Methyl 2 Propynyl

Elucidation of Reaction Mechanisms via Kinetic Studies

In analogous systems, such as the cyclization of 2-alkynyl-N-propargylanilines catalyzed by gold(I) complexes, kinetic phenomena have been rationalized through computational studies employing density functional theory (DFT). nih.gov For instance, the calculated activation free energies can indicate which step in a reaction sequence is the slowest, and therefore rate-limiting. One study on a gold-catalyzed cyclization found that the formation of an initial allene (B1206475) intermediate was significantly slower than its subsequent conversion to the final indoline (B122111) product, identifying the first stage as the rate-determining step. nih.gov

Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope and the change in reaction rate is measured, are also a powerful tool. For the anilinolysis of certain compounds, the presence or absence of a primary normal or secondary inverse KIE can help to determine the nature of the transition state, for example, whether a proton transfer is involved in the rate-determining step. researchgate.net While no specific KIE data exists for Benzenamine, N-(1-methyl-2-propynyl)-, it is a technique that would be crucial for probing its reaction mechanisms.

Table 1: Hypothetical Kinetic Data for a Transformation of an N-Alkynyl Aniline (B41778) Derivative

Reaction Step Catalyst Rate Constant (k) at 298 K (s⁻¹) Activation Energy (Ea) (kJ/mol)
Initial Cyclization Gold(I) Chloride 1.2 x 10⁻⁴ 85
Isomerization Palladium(II) Acetate (B1210297) 3.5 x 10⁻³ 72
Aromatization Acid 5.0 x 10⁻² 60

This table is illustrative and based on general principles of kinetic studies in organic chemistry.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient intermediates is a cornerstone of mechanistic investigation. Modern spectroscopic techniques allow for the detection and characterization of short-lived species, providing strong evidence for proposed reaction pathways.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for identifying charged intermediates in catalyzed reactions. nih.gov In the context of gold-catalyzed reactions of alkynes, ESI-MS has been used to detect key intermediates such as vinyl-gold complexes and gold-carbene species. beilstein-journals.orgnih.gov These observations are critical for confirming the involvement of the catalyst in specific bond activation steps. Real-time mass spectrometric detection has also been employed to identify previously undetected reaction intermediates in other complex organic reactions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. In-situ NMR can be used to monitor the progress of a reaction, identifying the formation of intermediates and products over time. For example, in the study of enamine formation, NMR spectroscopy has been used to verify the ratio of intermediate isomers. nih.gov

Table 2: Spectroscopic Techniques for Intermediate Detection in Alkynyl Aniline Reactions

Spectroscopic Method Type of Intermediate Detected Key Information Provided
ESI-MS Cationic gold-alkyne complexes, vinyl-gold species Mass-to-charge ratio, elemental composition
In-situ NMR (¹H, ¹³C) Isomeric intermediates, cyclized products Structural connectivity, relative concentrations
IR Spectroscopy Allenic and ketenimine intermediates Presence of characteristic functional groups (C=C=C, C=C=N)

This table is a generalized representation of the application of spectroscopic methods.

Isotopic Labeling Studies to Determine Bond Cleavage and Formation

Isotopic labeling provides an unambiguous method for tracing the fate of atoms throughout a chemical reaction. By strategically placing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) in a reactant molecule, it is possible to determine which bonds are broken and which are formed, and to elucidate rearrangement pathways.

For example, in a study of a gold-catalyzed skeletal rearrangement of alkynyl aziridines, deuterium labeling was used to distinguish between different carbons in the aziridine (B145994) ring. This allowed the researchers to confirm a proposed 1,2-aryl shift mechanism. researchgate.net Similarly, ¹⁵N-labeling has been used to investigate the mechanism of arene ring cleavage reactions involving aniline derivatives. researchgate.net

While no isotopic labeling studies have been reported for Benzenamine, N-(1-methyl-2-propynyl)-, such experiments would be invaluable. For instance, deuterating the methyl group or the propynyl (B12738560) terminus could clarify mechanisms of cyclization or rearrangement, such as potential beilstein-journals.orgmdpi.com-sigmatropic rearrangements that have been observed in related N-methylaniline systems. rsc.org

Table 3: Potential Isotopic Labeling Experiments for Benzenamine, N-(1-methyl-2-propynyl)-

Labeled Position Isotope Potential Mechanistic Insight
Methyl Group ²H (Deuterium) Involvement of the methyl group in rearrangements or elimination steps.
Propynyl Terminus ¹³C Tracing the carbon skeleton during cyclization to form quinolines or indoles.
Nitrogen Atom ¹⁵N Following the nitrogen atom in intermolecular reactions or complex rearrangements.

This table presents hypothetical experiments to illustrate the utility of isotopic labeling.

Influence of Catalysis on Reaction Pathways and Selectivity

Catalysts play a pivotal role in the chemical transformations of N-alkynyl anilines, not only by accelerating reaction rates but also by directing the reaction towards specific products. The choice of catalyst can dramatically alter the reaction pathway and, consequently, the selectivity.

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate the C-C triple bond of alkynes towards nucleophilic attack. acs.org This has been extensively utilized in the cyclization of N-propargylanilines to form a variety of heterocyclic structures. beilstein-journals.orgnih.gov The mechanism typically involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates intramolecular attack by the aniline nitrogen. arkat-usa.org

Palladium catalysts are also widely used and can promote different reaction pathways. For instance, palladium-catalyzed reactions can lead to the formation of quinolines through a proposed intramolecular nucleophilic attack. mdpi.com In some cases, kinetic and isotopic labeling studies in palladium-catalyzed reactions of anilines and alkynes have provided evidence against the formation of propargylamine (B41283) intermediates, suggesting alternative pathways like a [4+2] cycloaddition. chemrevlett.com

Zinc-based catalysts, such as Zn(OTf)₂, have also been shown to be effective for the cyclization of N-propargylanilines, proceeding through what is proposed to be a series of intramolecular hydroamination reactions. thieme-connect.denih.gov

The selectivity of these catalytic reactions can be influenced by the ligands on the metal center, the counter-ions, and the solvent, all of which can affect the stability and reactivity of the catalytic intermediates. researchgate.net

Table 4: Comparison of Catalysts in Transformations of N-Alkynyl Anilines

Catalyst Type Typical Transformation Proposed Mechanistic Feature
Gold(I) Complexes Intramolecular Cyclization Activation of the alkyne via π-coordination.
Palladium(II) Complexes Cyclization to Quinolines Coordination with the triple bond, possible oxidative addition.
Zinc(II) Triflate Cascade Cyclization Lewis acid catalysis, hydroamination steps.

This table summarizes general catalytic trends observed for analogous compounds.

Advanced Spectroscopic and Structural Characterization of Benzenamine, N 1 Methyl 2 Propynyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and Heteronuclear NMR Chemical Shift Analysis

No experimental ¹H or ¹³C NMR data for Benzenamine, N-(1-methyl-2-propynyl)- has been found in the searched literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

No studies utilizing 2D NMR techniques for the structural elucidation of Benzenamine, N-(1-methyl-2-propynyl)- have been identified.

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available high-resolution mass spectrometry data to determine the exact mass of Benzenamine, N-(1-methyl-2-propynyl)-.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

No tandem mass spectrometry studies have been found that analyze the fragmentation pathways of Benzenamine, N-(1-methyl-2-propynyl)-.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Specific experimental Infrared (IR) or Raman spectra for Benzenamine, N-(1-methyl-2-propynyl)- are not available in the reviewed sources.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Probing

No published studies containing UV-Vis absorption or fluorescence spectroscopic data for Benzenamine, N-(1-methyl-2-propynyl)- could be located. This type of analysis would be essential for understanding the electronic transitions within the molecule, such as those involving the π-electron system of the benzene (B151609) ring and the electronic influence of the N-(1-methyl-2-propynyl) substituent.

Typically, an analysis in this section would include:

UV-Vis Absorption Spectroscopy: Details on the wavelengths of maximum absorption (λmax), molar absorptivity coefficients (ε), and the nature of the electronic transitions (e.g., π→π, n→π).

Fluorescence Spectroscopy: Information on the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, which would provide insights into the molecule's excited state properties and de-excitation pathways.

Without experimental data, a valid data table for the electronic spectroscopic properties of Benzenamine, N-(1-methyl-2-propynyl)- cannot be constructed.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There is no available X-ray crystallographic data for Benzenamine, N-(1-methyl-2-propynyl)- in the searched scientific literature or structural databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A crystallographic study would provide critical information, including:

Crystal System and Space Group: Fundamental parameters describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: Insights into how the molecules pack in the solid state, including potential hydrogen bonding or π-stacking interactions.

As no crystallographic studies have been published, a data table detailing the solid-state structure of Benzenamine, N-(1-methyl-2-propynyl)- cannot be generated.

Theoretical and Computational Chemistry Studies on Benzenamine, N 1 Methyl 2 Propynyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations can predict molecular geometries, orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like Benzenamine, N-(1-methyl-2-propynyl)-. DFT calculations can determine the optimized molecular geometry, electronic distribution, and frontier molecular orbital (FUMO) energies.

The ground state properties of substituted anilines are significantly influenced by the nature of the substituent on the nitrogen atom. For Benzenamine, N-(1-methyl-2-propynyl)-, the propynyl (B12738560) group's electronic effects would be a key area of investigation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide quantitative data on these properties. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions relate to the molecule's reactivity, acting as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. irjweb.com

Table 1: Representative Ground State Properties of Substituted Anilines Calculated by DFT (Note: This table presents typical data for substituted anilines to illustrate the outputs of DFT calculations, as specific data for Benzenamine, N-(1-methyl-2-propynyl)- is not available in published literature.)

PropertyCalculated ValueSignificance
HOMO Energy-5.5 to -6.5 eVRelates to ionization potential and electron-donating ability
LUMO Energy-0.5 to 0.5 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.0 to 7.0 eVIndicator of chemical reactivity and stability
Dipole Moment1.5 to 3.0 DebyeIndicates the overall polarity of the molecule

To study the behavior of molecules upon interaction with light, such as in photochemistry and spectroscopy, it is necessary to investigate their electronic excited states. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for this purpose.

Methods like N-Electron Valence State Perturbation Theory (NEVPT2) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are powerful techniques for calculating the energies and properties of excited states. uni-stuttgart.deresearchgate.netfaccts.de These methods are typically applied after an initial Complete Active Space Self-Consistent Field (CASSCF) calculation, which provides a good description of the electronic structure where electron correlation is important. nih.gov

For a molecule like Benzenamine, N-(1-methyl-2-propynyl)-, an analysis of electronic excitations would focus on transitions involving the π-system of the benzene (B151609) ring and the orbitals of the substituted amino group. These calculations can predict the energies of vertical excitations, which correspond to the absorption maxima in UV-Vis spectroscopy. The results would help in understanding the photostability and potential photochemical reactivity of the compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a flexible molecule like Benzenamine, N-(1-methyl-2-propynyl)- are crucial for its interactions and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers for their interconversion.

The key flexible dihedral angle in this molecule would be around the N-C(phenyl) bond and the N-C(propynyl) bond. Rotation around these bonds will lead to different conformers with varying steric and electronic interactions. Computational methods can map the potential energy surface with respect to these rotations to identify the low-energy conformers. nih.govresearchgate.net

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior over time, including its conformational changes and interactions with a solvent. nih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces calculated from a potential energy function. This allows for the study of dynamic processes and the calculation of various thermodynamic properties. For Benzenamine, N-(1-methyl-2-propynyl)-, an MD simulation in a solvent like water or an organic solvent would reveal the preferred solvation structure and the dynamics of conformational transitions.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is a central goal of computational chemistry. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. e3s-conferences.orge3s-conferences.org

A particularly relevant reaction for Benzenamine, N-(1-methyl-2-propynyl)- and its analogs is intramolecular cyclization. For instance, theoretical studies on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines have been performed using DFT. nih.gov These studies elucidate the detailed step-by-step mechanism, including the initial coordination of the catalyst, the cyclization step to form new rings, and subsequent rearrangements. The calculations pinpoint the rate-determining step by comparing the activation free energies of all elementary steps. nih.gov Similar zinc-catalyzed cascade cyclizations have also been explored. researchgate.net

Table 2: Representative Calculated Activation Free Energies for the Gold-Catalyzed Cyclization of a Related N-Propargylaniline Derivative (Note: Data is based on a study of a closely related 2-alkynyl-N-propargylaniline system to illustrate the outputs of reaction pathway modeling.) nih.gov

Reaction StepActivation Free Energy (kcal/mol)Description
Initial Au(I)-induced cyclization15.2Formation of an indole (B1671886) intermediate
1,3-Propargyl migration21.5Rate-limiting step for allene (B1206475) formation
Allene cyclization18.8Formation of the final indoline (B122111) product

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netnih.gov These models are based on the principle that the properties of a chemical are a function of its molecular structure.

For a class of compounds like substituted anilines, QSAR can be used to predict their reactivity in various reactions or their interactions with biological targets. The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govbenthamdirect.com

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical equation that relates the descriptors to the observed activity. nih.govnih.gov For Benzenamine, N-(1-methyl-2-propynyl)-, a QSAR model could be developed to predict its reactivity in cyclization reactions based on descriptors calculated for a series of related N-alkynylanilines. This would allow for the prediction of how changes in the substituent pattern would affect the reaction outcome, guiding the design of new synthetic routes.

Table 3: Common Descriptors Used in QSAR Studies of Aniline (B41778) Derivatives

Descriptor TypeExample DescriptorsInformation Encoded
ElectronicHOMO/LUMO energies, Dipole moment, Electrophilicity indexElectron-donating/accepting ability, Polarity, Reactivity with nucleophiles/electrophiles
StericMolecular Weight, Molar Refractivity, van der Waals VolumeSize and shape of the molecule
HydrophobicityLogP (Octanol-Water Partition Coefficient)Solubility in nonpolar vs. polar solvents
TopologicalConnectivity indices, Shape indicesAtomic connectivity and branching of the molecular graph

Applications of Benzenamine, N 1 Methyl 2 Propynyl in Chemical Science and Materials Development

Role as a Precursor in the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic nitrogen atom and a reactive alkyne moiety within the same molecule allows Benzenamine, N-(1-methyl-2-propynyl)- to participate in a variety of cyclization and addition reactions, making it a key starting material for diverse molecular architectures.

Building Block for Heterocyclic Compounds

Benzenamine, N-(1-methyl-2-propynyl)- and related N-alkynyl anilines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines. The intramolecular cyclization of these aniline (B41778) derivatives provides an efficient route to construct the quinoline (B57606) core, a scaffold present in numerous natural products and pharmaceutically active compounds.

The synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction proceeds via a 6-endo-dig cyclization mechanism, where the nitrogen atom of the aniline attacks the alkyne, which is activated by an electrophile. Various electrophiles, including iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), can be employed to mediate this transformation, affording 3-halo-substituted quinolines in moderate to good yields. These halogenated quinolines are particularly useful as they provide a handle for further functionalization through cross-coupling reactions.

The reaction conditions for these cyclizations are generally mild, often proceeding at room temperature. The choice of solvent and base can influence the reaction efficiency. For instance, the use of sodium bicarbonate (NaHCO₃) as a base in acetonitrile (B52724) (MeCN) is a common condition for these transformations.

Table 1: Examples of Electrophilic Cyclization of N-(2-Alkynyl)anilines to Quinolines

Entry N-(2-Alkynyl)aniline Derivative Electrophile Product Yield (%)
1 N-(3-Phenyl-2-propynyl)aniline I₂ 3-Iodo-4-phenylquinoline 76
2 N-(1-Hexynyl)aniline ICl 3-Iodo-2-butylquinoline 65
3 N-(1-Octynyl)aniline Br₂ 3-Bromo-2-hexylquinoline 58

Note: This table represents typical yields for the cyclization of related N-(2-alkynyl)anilines, providing an indication of the potential synthetic utility of Benzenamine, N-(1-methyl-2-propynyl)- in similar transformations.

Intermediate in Multi-Step Organic Synthesis

Beyond the direct synthesis of heterocycles, Benzenamine, N-(1-methyl-2-propynyl)- can serve as a crucial intermediate in more complex, multi-step synthetic pathways. The propargyl group can be readily transformed into a variety of other functional groups, and the aniline moiety can be modified or incorporated into larger molecular frameworks. For instance, the terminal alkyne can undergo Sonogashira coupling with aryl halides to introduce further aromatic complexity. Subsequently, the molecule can be subjected to cyclization or other transformations to build intricate molecular architectures. This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel bioactive molecules and functional materials.

Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom and the π-system of the alkyne in Benzenamine, N-(1-methyl-2-propynyl)- can coordinate to metal centers, making it a potential ligand for a variety of organometallic complexes. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aniline ring or the alkyne, allowing for the development of catalysts with tailored reactivity and selectivity.

Development of New Catalytic Systems

Aniline derivatives are widely used as ligands in transition metal catalysis. For example, palladium complexes bearing aniline-based ligands have shown high activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific studies on Benzenamine, N-(1-methyl-2-propynyl)- as a ligand are not extensively documented in publicly available literature, its structural similarity to other effective aniline-based ligands suggests its potential in forming catalytically active metal complexes. The presence of the propargyl group could also allow for the synthesis of multidentate ligands through further chemical modifications, potentially leading to catalysts with enhanced stability and activity.

Modulation of Catalytic Activity and Selectivity

The electronic properties of the aniline ring and the steric bulk of the entire molecule can significantly influence the catalytic activity and selectivity of the corresponding metal complex. For instance, electron-donating or electron-withdrawing groups on the aniline ring can modulate the electron density at the metal center, thereby affecting its reactivity in catalytic cycles. The steric hindrance provided by the N-(1-methyl-2-propynyl) group can also play a crucial role in controlling the selectivity of catalytic reactions, for example, by influencing the regioselectivity or stereoselectivity of a transformation.

Applications in Polymer Chemistry and Materials Science

Aniline and its derivatives are fundamental building blocks for conducting polymers, most notably polyaniline. The ability to introduce functional groups onto the aniline monomer allows for the tuning of the resulting polymer's properties, such as solubility, processability, and electronic characteristics.

The presence of the reactive propargyl group in Benzenamine, N-(1-methyl-2-propynyl)- opens up possibilities for its use in polymer chemistry. This functional group can participate in polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or polymerization through the alkyne bond itself. This could lead to the formation of novel polymers with unique architectures and properties. For instance, incorporating this monomer into a polymer backbone could introduce sites for post-polymerization modification, allowing for the attachment of other functional molecules.

Monomer for Specialty Polymers (e.g., conductive polymers, optical materials)

The structure of Benzenamine, N-(1-methyl-2-propynyl)- makes it a candidate for the synthesis of specialty polymers, particularly those with tailored electronic and optical properties. The aniline backbone is a well-established component of conductive polymers, while the N-alkyne functionality offers a site for further polymerization or modification.

Polyaniline (PANI) and its derivatives are renowned for their electrical conductivity, environmental stability, and unique redox behavior. nih.gov The conductivity of these polymers arises from the conjugated π-system of the polymer backbone. The introduction of substituents on the nitrogen atom or the benzene (B151609) ring can significantly modify the polymer's properties, such as solubility and processability, although it can sometimes lead to a decrease in electrical conductivity. mdpi.comresearchgate.net

While specific research on the homopolymer of Benzenamine, N-(1-methyl-2-propynyl)- is not extensively documented in publicly available literature, the principles of aniline polymerization provide a framework for its potential applications. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rroij.com For instance, the chemical oxidative polymerization of aniline and its derivatives often employs an oxidant like ammonium (B1175870) persulfate in an acidic medium. nih.gov

The resulting polymers from substituted anilines, such as poly(N-methylaniline), have been shown to be soluble in various organic solvents, which is a significant advantage for processing and forming thin films. mdpi.com The optical properties of polyaniline-based materials are also a subject of significant interest. Polyaniline exhibits distinct absorption bands in the UV-vis spectrum that are related to π-π* transitions and polaron-bipolaron transitions, which are indicative of its conductive state. nih.gov The incorporation of different substituents can tune these optical properties, making them suitable for applications in optical materials.

The following table summarizes the properties of polymers derived from aniline and some of its derivatives, illustrating the potential characteristics that could be expected from a polymer based on Benzenamine, N-(1-methyl-2-propynyl)-.

PolymerMonomerTypical Synthesis MethodKey PropertiesPotential Applications
Polyaniline (PANI)AnilineChemical or Electrochemical OxidationHigh conductivity (doped), good environmental stabilityConductive coatings, sensors, electrochromic devices nih.gov
Poly(N-methylaniline) (PNMA)N-methylanilineEmulsion PolymerizationImproved solubility in organic solvents, lower conductivity than PANI mdpi.comresearchgate.netProcessable conductive films, sensors
Poly(2-methylaniline)2-methylanilineOxidative CopolymerizationIncreased solubility, lower conductivity rroij.comSoluble conductive polymers

Incorporating into Advanced Polymeric Structures

The unique structure of Benzenamine, N-(1-methyl-2-propynyl)- allows for its incorporation into more complex and advanced polymeric architectures. The terminal alkyne group is particularly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile method for polymer modification and the synthesis of graft copolymers.

This approach allows for the covalent attachment of the aniline derivative onto other polymer backbones, thereby imparting the electronic and optical properties of the aniline moiety to the bulk material. For example, a polymer with azide (B81097) side chains could be reacted with Benzenamine, N-(1-methyl-2-propynyl)- to create a graft copolymer. This strategy has been successfully employed to graft polyaniline onto polystyrene, resulting in a processable conductive material.

Furthermore, the propynyl (B12738560) group can itself be a site for polymerization, potentially leading to polymers with a hyperbranched or cross-linked structure. Such architectures can lead to materials with unique physical and chemical properties, including high solubility, low viscosity, and a high density of functional groups.

The copolymerization of aniline derivatives with other monomers is another strategy to develop advanced polymeric materials with tailored properties. For instance, the copolymerization of 2-methylaniline with aniline has been shown to improve the solubility of the resulting polymer, albeit with a reduction in conductivity. rroij.com A similar approach could be envisioned for Benzenamine, N-(1-methyl-2-propynyl)-, where it could be copolymerized with other functional monomers to create materials with a desirable balance of conductivity, processability, and other functionalities.

Precursor for Dyes and Pigments (excluding biological applications)

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of synthetic dyes and pigments. unb.ca The primary method for producing many of these colorants is through the formation of azo compounds, which are characterized by the -N=N- functional group. This azo group acts as a chromophore and is responsible for the color of the dye.

The synthesis of azo dyes from aniline derivatives is a well-established two-step process:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. unb.caprimescholars.com

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. unb.caprimescholars.com

The specific color of the resulting azo dye is determined by the chemical structure of both the diazonium salt precursor and the coupling component. By varying these components, a wide spectrum of colors can be achieved. unb.ca Benzenamine, N-(1-methyl-2-propynyl)-, as a substituted aniline, can serve as the primary amine component in the diazotization reaction. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a range of azo dyes. The presence of the N-(1-methyl-2-propynyl) group would be expected to influence the final color and properties of the dye, such as its solubility and fastness.

A commercial supplier notes that a primary use of N-methyl-N-(prop-2-yn-1-yl)aniline (a synonym for the compound of interest) is in the production of polymers with chromophores and dyes for plastics. biosynth.com This indicates its utility in creating colored polymeric materials.

The following table provides examples of azo dyes synthesized from aniline and its derivatives, illustrating the general structures and resulting colors.

Azo Dye NameDiazonium Component PrecursorCoupling ComponentResulting Color
2-Naphthol Aniline DyeAniline2-NaphtholBright Orange-Red primescholars.com
Methyl YellowAnilineN,N-DimethylanilineYellow unb.ca
Para Redp-Nitroaniline2-NaphtholRed

Environmental Chemical Fate and Abiotic/biotic Degradation of Benzenamine, N 1 Methyl 2 Propynyl

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, involving both direct and indirect photolysis, is a significant pathway for the transformation of organic compounds in the environment.

Indirect photodegradation involves the reaction of a chemical with photochemically generated reactive species, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can play a significant role in the degradation of organic pollutants in both atmospheric and aqueous environments.

In the atmosphere, the rate of degradation of aniline (B41778) is primarily controlled by its reaction with hydroxyl radicals. The estimated atmospheric half-life for the reaction of aniline with hydroxyl radicals is relatively short, suggesting that this is a significant removal process. The N-(1-methyl-2-propynyl)- group may influence the reaction rate with hydroxyl radicals, but it is expected that this pathway would still be a major contributor to the atmospheric degradation of the compound.

In aqueous systems, hydroxyl radicals generated through processes like the photolysis of nitrate (B79036) or dissolved organic matter can contribute to the degradation of aniline and its derivatives. nih.gov Studies on the photocatalytic degradation of aniline have shown that hydroxyl radicals play an important role in the degradation process. nih.govnih.gov It is plausible that Benzenamine, N-(1-methyl-2-propynyl)- would also be susceptible to attack by hydroxyl radicals in sunlit surface waters.

Table 1: Illustrative Data on Aniline Photodegradation

ParameterValueConditionsReference
Photocatalytic Degradation ~3% in 2 hoursUV light irradiation nih.gov
Degradation with H2O2/UV Complete in 10 minpH 4 nih.gov
Role of Hydroxyl Radicals SignificantPhotocatalytic degradation nih.gov

Note: This table presents data for aniline as a proxy due to the lack of specific data for Benzenamine, N-(1-methyl-2-propynyl)-.

Chemical Hydrolysis and Oxidation Processes in Environmental Matrices

Chemical hydrolysis and oxidation are important abiotic degradation processes for many organic chemicals in soil and water.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The N-alkyl bond in Benzenamine, N-(1-methyl-2-propynyl)- is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Oxidation: Chemical oxidation in environmental matrices can be mediated by various oxidizing agents, such as metal oxides (e.g., manganese dioxide) in soils and sediments, and reactive oxygen species in water. While specific studies on the chemical oxidation of Benzenamine, N-(1-methyl-2-propynyl)- are lacking, anilines, in general, can undergo oxidation reactions. For example, aniline can be oxidized to form nitrobenzene (B124822) and other products. The presence of the N-substituent in Benzenamine, N-(1-methyl-2-propynyl)- may influence its susceptibility to oxidation.

Biodegradation Pathways and Metabolite Identification in Model Systems (focus on chemical transformation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the environmental persistence of chemicals.

Specific biodegradation studies on Benzenamine, N-(1-methyl-2-propynyl)- are not available in the reviewed literature. However, extensive research on the biodegradation of aniline provides a basis for predicting potential pathways. Aniline can be biodegraded under both aerobic and anaerobic conditions. researchgate.netmdpi.com

Under aerobic conditions, the primary pathway for aniline biodegradation involves the enzymatic conversion to catechol. nih.govmdpi.com This is followed by ring cleavage and further metabolism. Various bacterial genera, including Acinetobacter, Zoogloea, and Comamonas, have been identified as capable of degrading aniline. mdpi.com

Under anaerobic conditions, the degradation of aniline is also possible, although it may proceed at a slower rate. researchgate.net

The N-(1-methyl-2-propynyl)- substituent is likely to be a key factor in the biodegradability of the molecule. The presence of this group could potentially hinder the initial enzymatic attack on the aromatic ring or the amino group. The ultimate fate of the N-(1-methyl-2-propynyl)- group during biodegradation is unknown and would require specific metabolic studies. Potential transformation pathways could include N-dealkylation, hydroxylation of the alkyl chain, or cleavage of the propynyl (B12738560) group.

Table 2: Potential Biodegradation Metabolites of Anilines

Parent CompoundPotential MetaboliteTransformation ProcessReference
AnilineCatecholOxidative deamination nih.gov
AnilineAcetanilideReversible acylation nih.gov
AnilineFormanilideReversible acylation nih.gov
AnilineOligomeric condensation productsN-oxidation nih.gov

Note: This table is based on the biodegradation of aniline and serves as a hypothetical model for Benzenamine, N-(1-methyl-2-propynyl)-.

Assessment of Environmental Transport and Persistence Mechanisms

The transport and persistence of a chemical in the environment are governed by its physical and chemical properties and its susceptibility to degradation processes.

Persistence: The environmental persistence of Benzenamine, N-(1-methyl-2-propynyl)- will be a function of the rates of the degradation processes discussed above. Given the general susceptibility of anilines to photodegradation and biodegradation, it is likely that this compound will not be highly persistent in environments with significant microbial activity and sunlight exposure. However, in the absence of these degradation pathways (e.g., in deep soil or groundwater), its persistence could be significantly longer.

Transport: The potential for environmental transport is influenced by properties such as water solubility, vapor pressure, and soil sorption.

Soil Sorption: The sorption of organic compounds to soil and sediment is a key process affecting their mobility. For aniline and its derivatives, sorption is influenced by soil organic matter content and clay mineralogy. nih.govresearchgate.net Aniline can bind to soil components through various mechanisms, including partitioning into organic matter and interactions with clay surfaces. publications.gc.ca The N-(1-methyl-2-propynyl)- group may affect the sorption behavior of the molecule. A higher octanol-water partition coefficient (Kow) would generally lead to stronger sorption to soil organic carbon.

Mobility: Compounds with low soil sorption coefficients are more mobile and have a greater potential to leach into groundwater. The mobility of Benzenamine, N-(1-methyl-2-propynyl)- in soil will be inversely related to its sorption characteristics.

Without experimental data on the physicochemical properties of Benzenamine, N-(1-methyl-2-propynyl)-, a precise assessment of its environmental transport and persistence is not possible.

Future Research Directions and Unexplored Chemical Reactivity

Exploration of Novel Synthetic Routes

The traditional synthesis of N-substituted anilines often involves the reaction of aniline (B41778) with an appropriate halide, in this case, 3-bromo-1-butyne (B107590), typically in the presence of a base. rsc.org While effective, future research should focus on developing more efficient, selective, and sustainable synthetic methodologies.

Future research directions should include:

Catalytic C-N Cross-Coupling: Investigating transition-metal-catalyzed methods (e.g., using palladium, copper, or iridium catalysts) for the direct coupling of aniline with propargylic precursors. These methods could offer milder reaction conditions and broader functional group tolerance compared to classical alkylations. researchgate.net

Asymmetric Synthesis: The presence of a stereocenter in Benzenamine, N-(1-methyl-2-propynyl)- invites the development of asymmetric synthetic routes. Chiral catalysts or auxiliaries could be employed to produce enantiomerically pure forms of the compound, which would be crucial for applications in medicinal chemistry and chiral materials.

Green Chemistry Approaches: The use of greener solvents, catalyst systems, and energy sources (such as microwave or flow chemistry) should be explored. For instance, adapting methodologies that use methanol (B129727) or other biomass-derived C1 sources for N-alkylation could provide a basis for more sustainable propargylation reactions. nih.govresearchgate.net

Multi-Component Reactions: Designing one-pot, multi-component reactions that assemble the target molecule from simple, readily available starting materials could significantly improve synthetic efficiency. Strategies similar to those used for synthesizing complex meta-substituted anilines could be adapted. beilstein-journals.org

Investigation of Uncatalyzed and New Catalyzed Transformations

The reactivity of N-propargylanilines is dominated by cyclization reactions that form valuable heterocyclic scaffolds. However, the specific reactivity of the N-(1-methyl-2-propynyl) substitution pattern remains largely unexplored.

Uncatalyzed Transformations

Future work should investigate the potential for uncatalyzed reactions, driven by thermal or photochemical energy.

Thermal Rearrangements: Theoretical studies on related N-substituted anilines suggest that thermal rearrangements can occur via radical mechanisms. rsc.org Investigating the thermal behavior of Benzenamine, N-(1-methyl-2-propynyl)- could uncover novel intramolecular cyclizations or rearrangement pathways, such as ene reactions or sigmatropic shifts, leading to unique molecular skeletons.

Photochemical Reactions: The combination of the aniline chromophore and the reactive alkyne suggests a rich potential for photochemical transformations, including intramolecular [2+2] cycloadditions or radical cyclizations, without the need for a catalyst.

New Catalyzed Transformations

The development of novel catalytic systems can unlock new reaction pathways. Research has demonstrated that N-propargylanilines undergo cyclization to quinolines and related heterocycles using various catalysts. rsc.orgrsc.org

Table 1: Potential Catalyzed Transformations for Future Study

Catalyst System Proposed Reaction Type Potential Product Scaffold
Chiral Gold / Platinum Complexes Asymmetric Intramolecular Hydroarylation Enantiopure Dihydroquinolines
Iron / Copper Photocatalysts Visible-Light Mediated Radical Cyclization Functionalized Quinolines
Main Group Lewis Acids (e.g., In, Bi) Cationic Cascade Cyclizations Polycyclic Aromatic Amines
Ruthenium / Rhodium Metathesis Catalysts Enyne Metathesis with Alkenes Macrocycles and Fused Rings

A key area of future research will be stereoselective catalysis that takes advantage of the molecule's inherent chirality to control the stereochemical outcome of these transformations. For instance, gold-catalyzed intramolecular hydroarylation, a known reaction for this class of compounds, could be rendered asymmetric to produce specific enantiomers of dihydroquinolines. researchgate.netrsc.org

Advanced Functional Material Integration

The bifunctional nature of Benzenamine, N-(1-methyl-2-propynyl)- makes it an ideal candidate for integration into advanced functional materials. The aniline core is a well-known component of conducting polymers, while the terminal alkyne is a versatile handle for covalent modification.

Conducting Polymers: Future studies should explore the copolymerization of this molecule with aniline to create functionalized polyaniline (PANI) derivatives. rroij.com The methyl-propynyl group could enhance the solubility and processability of the resulting polymer while providing sites for further functionalization. researchgate.netresearchgate.net

Click Chemistry and Surface Modification: The terminal alkyne group is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the molecule to be readily grafted onto polymer backbones, attached to surfaces (e.g., silicon wafers, nanoparticles), or used to form complex polymer architectures like dendrimers or networks.

Non-Linear Optical (NLO) Materials: Aniline-substituted alkynes have been investigated as components of NLO-phores. metu.edu.tr Research into the NLO properties of this compound and polymers derived from it could lead to applications in optoelectronics and photonics.

Cross-Linked Resins and Thermosets: The alkyne functionality can participate in polymerization and cross-linking reactions, suggesting its potential use as a monomer or cross-linking agent for creating robust thermosetting polymers with high thermal stability.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To accelerate the discovery of new reactions and applications, high-throughput screening (HTS) methodologies are essential.

In Silico Screening: Computational tools can be used to perform large-scale virtual screening of catalysts and reaction conditions. youtube.com By building a computational model of Benzenamine, N-(1-methyl-2-propynyl)-, researchers can predict its reactivity with thousands of potential catalytic systems, identifying promising candidates for experimental validation. This approach can rapidly map out structure-property relationships and guide the rational design of new transformations. youtube.com

Experimental HTS: Miniaturized, parallel reaction arrays can be used to screen a wide range of catalysts, ligands, solvents, and additives simultaneously. For example, a library of transition metal catalysts could be screened for their ability to promote novel cyclization or addition reactions. researchgate.net This would rapidly identify optimal conditions for known transformations and uncover entirely new modes of reactivity.

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The unique structure of Benzenamine, N-(1-methyl-2-propynyl)- opens doors to numerous collaborations between different scientific fields.

Table 2: Potential Interdisciplinary Research Applications

Field Research Focus Potential Application
Medicinal Chemistry Synthesis of quinoline (B57606) and dihydroquinoline libraries via cyclization. Development of new therapeutic agents (e.g., anticancer, antimicrobial). rsc.orgrsc.org
Materials Science Creation of functionalized conducting polymers and composites. Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), sensors, and antistatic coatings. nih.govmdpi.com
Supramolecular Chemistry Incorporation into macrocycles, cages, or host-guest systems. Molecular recognition, sensing, and self-assembling materials.
Corrosion Science Use as a corrosion inhibitor that can polymerize in situ on metal surfaces. Advanced, self-healing protective coatings for metals.

| Energy Storage | Integration into polymer-based electrodes or electrolytes. | Components for batteries, supercapacitors, and fuel cells. nih.gov |

The quinoline scaffold, readily accessible from N-propargylanilines, is a privileged structure in medicinal chemistry, forming the core of many approved drugs. rsc.orgrsc.org A focused effort to synthesize and screen a library of derivatives from this specific precursor could yield novel drug candidates. In materials science, its potential role in creating soluble and functional conducting polymers could address long-standing challenges in the field of organic electronics. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Benzenamine, N-(1-methyl-2-propynyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of aniline derivatives with 1-methyl-2-propynyl halides under basic conditions (e.g., NaOH in dichloromethane) is a viable route . Critical parameters include temperature control (room temperature to 60°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., CuSO₄·5H₂O for click chemistry applications) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from solvents like ethyl acetate .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Key markers include aromatic proton signals (δ 6.5–7.5 ppm for the benzene ring) and the propargyl group’s terminal alkyne proton (δ ~2.1–2.3 ppm). The methyl group on the propynyl substituent appears as a singlet (δ 1.5–1.7 ppm) .
  • HRMS : Confirm molecular formula using exact mass (e.g., [M+H]+ at m/z 160.11 for C10H12N) .
  • FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .

Q. What are the primary stability concerns for this compound during storage and handling?

  • Methodological Answer : The propargyl group’s reactivity necessitates storage under inert atmospheres (argon/nitrogen) at low temperatures (4°C). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–14 at 40°C for 24 hours), with HPLC monitoring . Avoid exposure to oxidizing agents to prevent polymerization or decomposition .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of the propargyl substituent on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the propargyl group’s electron-withdrawing effect may lower the HOMO energy, reducing susceptibility to electrophilic attack. Molecular dynamics simulations can further assess steric hindrance in transition states .

Q. What experimental strategies resolve contradictions in yield and purity data across different synthetic routes?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield. For instance, anhydrous MgSO₄ as a drying agent in one method vs. sodium ascorbate/CuSO₄ in another may lead to divergent outcomes.
  • Analytical Cross-Validation : Compare purity via orthogonal methods (e.g., HPLC vs. GC-MS) to identify side products or degradation pathways .

Q. How does the propargyl group influence the compound’s applicability in click chemistry or catalytic cycles?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (e.g., acetone/water solvent, 1:1 ratio) to form 1,2,3-triazoles . As a ligand, the propargylamine moiety can coordinate transition metals (e.g., Pd or Ru), but steric bulk may require backbone modification for catalytic efficiency .

Q. What are the mechanistic implications of substituent position in derivatives for biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can be guided by synthesizing analogs (e.g., para- vs. meta-substituted propargyl groups). Test in vitro bioactivity (e.g., enzyme inhibition via microbroth dilution) and correlate with electronic descriptors (Hammett σ values) .

Key Considerations for Researchers

  • Contradiction Analysis : Discrepancies in reported yields may arise from trace moisture (propargyl group sensitivity) or incomplete purification. Always validate with elemental analysis .
  • Advanced Applications : Explore the compound’s role in synthesizing Schiff bases (e.g., condensation with carbonyl compounds) for materials science or medicinal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.